2-Dimethylaminomethyl-6-methylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N,N-dimethyl-1-(6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H14N2/c1-8-5-4-6-9(10-8)7-11(2)3/h4-6H,7H2,1-3H3 |
InChI Key |
OVRBBDDZYQCMED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CN(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Dimethylaminomethyl 6 Methylpyridine
Precursor Design and Strategic Synthetic Approaches
The logical and most common precursor for the synthesis of 2-Dimethylaminomethyl-6-methylpyridine is 2,6-lutidine (2,6-dimethylpyridine). The strategic approach hinges on the selective functionalization of one of the two methyl groups. The design of the synthesis, therefore, begins with securing a reliable source of high-purity 2,6-lutidine.
One of the foundational industrial syntheses of 2,6-lutidine involves the condensation of acetone (B3395972), formaldehyde (B43269), and ammonia (B1221849), though this can produce a mixture of pyridine (B92270) bases. A more targeted approach involves the reaction of acetone, ammonia, and methanol (B129727) over a specialized catalyst. psu.edursc.org Studies utilizing temperature-programmed desorption-reaction (TPDR) mass spectrometry have elucidated a mechanism for this synthesis over a silica-alumina catalyst impregnated with antimony and copper oxides. psu.edursc.org The proposed mechanism involves the initial alkylation of acetone with methanol to yield methyl ethyl ketone, which then reacts with ammonia to form an imine. A subsequent reaction with another acetone molecule and final cyclization produces 2,6-lutidine. psu.edursc.org
Beyond sourcing the direct precursor, broader strategies for constructing 2,6-disubstituted pyridine scaffolds are also relevant. These methods often provide routes to derivatives that might be difficult to access via direct functionalization. Such strategies include palladium-catalyzed coupling reactions (e.g., Suzuki coupling) to introduce substituents onto a pre-formed pyridine ring, which is a common method for creating various 2,6-disubstituted pyridine derivatives. nih.govnih.gov
| Precursor | Starting Materials | Catalyst/Conditions | Product |
| 2,6-Lutidine | Acetone, Ammonia, Methanol | Silica-alumina impregnated with Sb₂O₃ and CuO, high temperature | 2,6-Lutidine |
| General 2,6-disubstituted Pyridines | Dihalogenated Pyridine, Boronic Acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Alkyl substituted Pyridine |
Mannich-Type Aminomethylation of Pyridine Scaffolds
The most direct method for converting 2,6-lutidine to this compound is the Mannich reaction. The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, or in this case, an activated methyl group on a heteroaromatic ring. wikipedia.org The reaction classically involves formaldehyde, a primary or secondary amine (in this case, dimethylamine), and the C-H acidic compound (2,6-lutidine). nih.gov
The methyl groups of 2,6-lutidine are activated by the electron-withdrawing nature of the pyridine ring, making their protons sufficiently acidic to participate in the reaction. The mechanism begins with the formation of the Eschenmoser's salt precursor, the dimethylaminomethyl cation ([CH₂=N(CH₃)₂]⁺), from the reaction of dimethylamine (B145610) and formaldehyde. The 2,6-lutidine then acts as a nucleophile, attacking the iminium ion to form the desired product after deprotonation.
This reaction has been successfully applied to various methylpyridines and quinolines. cdnsciencepub.com For instance, the reaction of 2-methylpyridine (B31789) with formaldehyde and various secondary amines is a well-established procedure. cdnsciencepub.com The conditions typically involve heating the reactants, sometimes with the amine hydrochloride salt, to facilitate the formation of the electrophilic iminium species. cdnsciencepub.comrsc.org
| Substrate | Amine | Aldehyde | Conditions | Product |
| 2-Methylpyridine | Diethylamine | Formaldehyde | Heating | 2-(Diethylaminomethyl)pyridine |
| 4-Methylpyridine | Morpholine (B109124) | Formaldehyde | Heating at 85-90°C with morpholine hydrochloride | 4-(Morpholinomethyl)pyridine. cdnsciencepub.com |
| 3-Hydroxypyridine | Dimethylamine | Formaldehyde | Heating in water | 2-(Dimethylaminomethyl)-3-hydroxypyridine. google.com |
Multi-Step Organic Synthesis Pathways for Pyridine Derivatives
While direct aminomethylation of 2,6-lutidine is the most straightforward route, multi-step pathways offer greater flexibility and control, particularly for constructing more complex analogues. flinders.edu.au A complete synthesis pathway can be envisioned starting from simple, acyclic precursors to first construct the pyridine ring, followed by functionalization.
Pathway Example:
Formation of the Pyridine Core: Synthesis of the key precursor, 2,6-lutidine, from acetone, methanol, and ammonia over a solid-phase catalyst as described previously. psu.edursc.org This step consolidates simple starting materials into the core heterocyclic scaffold.
Selective Aminomethylation: The subsequent step is the Mannich reaction performed on the synthesized 2,6-lutidine. This involves reacting the lutidine with dimethylamine (or its hydrochloride salt) and formaldehyde. Careful control of stoichiometry is required to favor mono-substitution over di-substitution.
Modern advancements in synthetic chemistry, such as continuous-flow synthesis, are particularly well-suited for multi-step processes. syrris.jp A hypothetical flow process for this compound could involve pumping a stream of acetone, methanol, and ammonia through a heated reactor column packed with the appropriate catalyst to generate 2,6-lutidine. The output stream could then be mixed with streams of formaldehyde and dimethylamine and passed through a second heated reactor coil to effect the Mannich reaction. In-line purification modules could be used to separate the desired product from byproducts and unreacted starting materials. syrris.jp
Chemo- and Regioselective Synthesis Strategies
A significant challenge in the synthesis of this compound from 2,6-lutidine is achieving regioselectivity. Because the two methyl groups at the C2 and C6 positions are chemically equivalent, the Mannich reaction can proceed at either site. Furthermore, the reaction can occur a second time on the remaining methyl group of the mono-substituted product, leading to the formation of 2,6-bis(dimethylaminomethyl)pyridine as a significant byproduct. google.com
Controlling the reaction to selectively yield the mono-substituted product is a key aspect of an efficient synthesis.
Strategies for Regioselectivity:
Stoichiometric Control: The most straightforward approach is to use a limiting amount of the electrophilic species. By using 2,6-lutidine in excess relative to formaldehyde and dimethylamine, the statistical probability of a double reaction is reduced. The reaction mixture will then contain unreacted starting material, the desired mono-substituted product, and a smaller amount of the di-substituted byproduct. These can then be separated chromatographically.
Directed Ortho Metalation (DoM): A more advanced, though synthetically intensive, strategy would involve a directed metalation approach. This would require introducing a directing group onto the pyridine ring that could direct lithiation (or metalation with another base) to the adjacent methyl group. However, this is less practical for this specific target compared to direct functionalization.
Statistical Separation: In many industrial applications, the reaction is run to a partial conversion, and the resulting mixture of starting material, mono-adduct, and di-adduct is separated by distillation or crystallization, which is feasible due to differing boiling points and physical properties. A patent for the synthesis of a related compound, 2-dimethylaminomethyl-3-hydroxypyridine, notes the formation of the 2,6-bis-substituted product as a byproduct, underscoring the reality of this selectivity challenge in similar systems. google.com
The choice of strategy depends on the desired scale and purity. For laboratory-scale synthesis, stoichiometric control followed by chromatographic purification is often sufficient. For larger-scale production, developing conditions that maximize the mono-adduct formation and allow for efficient separation via distillation is paramount.
Lack of Sufficient Research Data for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient published research to generate a thorough and scientifically accurate article on the coordination chemistry and ligand properties of this compound that would adequately fulfill the detailed requirements of the provided outline.
The user's request specified a multi-level article structure, including sections on N,N-bidentate coordination, complexation with both transition and main group metals, detailed spectroscopic and crystallographic characterization, and electronic structure analysis. Fulfilling these requirements necessitates access to multiple peer-reviewed studies containing detailed experimental and theoretical data specifically on this compound.
Therefore, it is not possible to provide the requested article while adhering to the strict content and quality requirements.
Catalytic Applications of 2 Dimethylaminomethyl 6 Methylpyridine Metal Complexes
Role as Ligand in Homogeneous Catalysis
In homogeneous catalysis, 2-dimethylaminomethyl-6-methylpyridine functions as a robust N,N,N-tridentate ligand. The pyridine (B92270) nitrogen and the two dimethylamino groups coordinate to a metal center, forming a pincer-like structure that imparts significant stability to the resulting complex. This stable coordination environment is crucial for the catalytic activity, influencing the electronic and steric properties of the metal center and thereby dictating the course and efficiency of the catalyzed reaction.
Metal complexes of ligands structurally similar to this compound have demonstrated significant activity in carbonylation reactions, particularly with palladium catalysts. These reactions involve the insertion of carbon monoxide into an organic substrate, a fundamental transformation for the synthesis of carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acid derivatives.
A notable example is the reversible carbonylation of a cationic palladium complex featuring the closely related ligand, 2,6-bis[(dimethylamino)methyl]pyridine. researchgate.net In this process, a (1-naphthyl){2,6-bis[(dimethylamino)methyl]pyridine}palladium(II) trifluoromethanesulphonate complex undergoes insertion of carbon monoxide into the palladium-carbon bond to form a (1-naphthoyl){2,6-bis[(dimethylamino)methyl]pyridine}palladium(II) trifluoromethanesulphonate complex. researchgate.net This insertion is a critical step in many carbonylation catalytic cycles. The reversibility of this step indicates that the stability of the acyl-palladium intermediate is finely balanced, a factor that can be tuned by the ligand structure and reaction conditions. researchgate.net
The general mechanism for such palladium-catalyzed carbonylation reactions typically involves several key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II)-alkyl complex.
CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the Pd-R bond to form an acyl-palladium complex.
Nucleophilic Attack: A nucleophile (e.g., an alcohol or amine) attacks the acyl group.
Reductive Elimination: The desired carbonyl compound is released, regenerating the Pd(0) catalyst.
The this compound ligand plays a crucial role in stabilizing the palladium center throughout this cycle, preventing catalyst decomposition and influencing the rate and selectivity of the reaction.
| Reaction Type | Metal | Ligand System | Key Transformation | Significance |
| Carbonylation | Palladium | 2,6-bis[(dimethylamino)methyl]pyridine | Reversible CO insertion into Pd-C bond | Model for catalytic carbonylation |
While specific examples of this compound in redox-catalyzed transformations are not extensively documented in the provided search results, the electronic properties of pyridine-based ligands suggest their potential in stabilizing metal centers in various oxidation states, a key requirement for redox catalysis. The pyridine ring can act as a π-acceptor, while the amino groups are σ-donors, allowing for the modulation of the electron density at the metal center. This modulation is critical for facilitating electron transfer processes inherent in redox reactions.
For instance, iron complexes with redox-active pyridine ligands have been shown to activate strong C-H and C-N bonds, where the pyridine ligand itself participates in the redox process. scispace.com Such metal-ligand cooperation, where the ligand is not merely a spectator but an active participant in the reaction, is a growing area of interest. The this compound ligand could potentially support similar reactivity, for example, in catalytic oxidations or reductions where the metal center cycles between different oxidation states. The electrochemical properties of metal complexes with related polydentate pyridinophane ligands have been studied to understand and improve catalysts for energy-related transformations like water oxidation and carbon dioxide reduction. wustl.edu
The development of chiral derivatives of this compound holds significant potential for applications in asymmetric catalysis. By introducing chirality into the ligand backbone, for example, by modifying the dimethylamino groups or the pyridine ring, it is possible to create a chiral coordination environment around the metal center. This chiral environment can induce enantioselectivity in catalytic reactions, leading to the preferential formation of one enantiomer of a chiral product.
Chiral derivatives of the related 4-(dimethylamino)pyridine (DMAP) have been successfully employed as organocatalysts in a variety of asymmetric transformations, including kinetic resolutions, cycloadditions, and acyl transfer reactions. nih.gov These successes highlight the potential of chiral pyridine-based ligands in stereoselective catalysis. Metal complexes of chiral pyridine-containing ligands have also been used as effective catalysts in asymmetric reactions such as the hydrosilylation of ketones. The design of these chiral ligands is crucial for achieving high levels of enantioselectivity.
| Catalyst Type | Potential Application | Key Feature |
| Chiral 2-DMA-6-MP Derivatives | Asymmetric Synthesis | Creation of a chiral pocket around the metal center |
| Metal Complexes | Enantioselective Transformations | Induction of stereoselectivity |
Applications in Heterogeneous Catalysis and Surface Interactions
The immobilization of homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. Metal complexes of this compound can be anchored to solid supports like silica (B1680970) or alumina (B75360) to create heterogeneous catalysts.
The immobilization can be achieved through several methods, including covalent attachment of the ligand to the support material or physisorption. The resulting supported metal complex can then be used in a packed-bed or slurry reactor, allowing for continuous operation and straightforward catalyst recovery. The surface environment of the support can also influence the catalytic activity and selectivity. nii.ac.jp For example, silica-supported palladium complexes have been used for selective hydrodeoxygenation and Suzuki-Miyaura cross-coupling reactions. nii.ac.jp While specific examples using this compound are not detailed in the provided search results, the principles of catalyst heterogenization are broadly applicable.
| Support Material | Potential Advantage | Example Application Area |
| Silica (SiO2) | High surface area, thermal stability | C-C coupling reactions, hydrogenations |
| Alumina (Al2O3) | Lewis acidic sites, mechanical strength | Reduction of NO by CO |
Reaction Mechanisms and Catalytic Cycle Elucidation
Understanding the reaction mechanism and elucidating the catalytic cycle are paramount for optimizing existing catalytic systems and designing new, more efficient catalysts. For metal complexes of this compound, mechanistic studies often combine experimental techniques, such as kinetics and spectroscopy, with computational methods like Density Functional Theory (DFT).
The study of the reversible carbonylation of the palladium complex with 2,6-bis[(dimethylamino)methyl]pyridine provides valuable insight into the elementary steps of the catalytic cycle. researchgate.net The isolation and characterization of key intermediates, such as the acyl-palladium complex, offer direct evidence for the proposed mechanism. Kinetic studies can provide information on the rate-determining step of the reaction, which is a primary target for catalyst improvement. rsc.org
DFT calculations have become an indispensable tool for elucidating reaction mechanisms at the molecular level. researchgate.netmdpi.comresearchgate.netmdpi.com By modeling the energies of reactants, intermediates, and transition states, DFT can provide a detailed picture of the catalytic cycle. For example, DFT calculations on the carbonylation of ethylene (B1197577) catalyzed by a palladium complex with a hemilabile pyridyl-phosphine ligand revealed the importance of metal-ligand cooperation in the rate-determining alcoholysis step. rsc.org Similar computational studies on complexes of this compound could provide a deeper understanding of their catalytic behavior.
The general catalytic cycle for palladium-catalyzed carbonylation, as discussed in section 4.1.1, involves a Pd(0)/Pd(II) redox couple. researchgate.net The stability and reactivity of the various palladium species in this cycle are heavily influenced by the coordinating ligand. The tridentate nature of this compound is expected to enforce a specific coordination geometry that can facilitate the key steps of oxidative addition, CO insertion, and reductive elimination.
Computational and Theoretical Investigations of 2 Dimethylaminomethyl 6 Methylpyridine Systems
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost. DFT studies on systems involving pyridine-based ligands are common for predicting their geometries and electronic properties.
Detailed DFT calculations would typically be employed to determine the optimized molecular structure of 2-dimethylaminomethyl-6-methylpyridine. These calculations predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridine (B92270) ring and the orientation of the dimethylaminomethyl and methyl substituents are critical aspects of its structure that influence its coordination behavior.
The electronic structure of the ligand can be further understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized on the electron-rich nitrogen atoms of the pyridine ring and the dimethylamino group, making these sites prone to electrophilic attack or coordination to metal centers. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
A molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show negative potential around the nitrogen atoms, confirming their role as the primary coordination sites.
Table 1: Representative Theoretical Data from DFT Calculations on a Pyridine Derivative (Note: As specific data for this compound is not available, this table presents typical data obtained for a related pyridine compound for illustrative purposes.)
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| N(pyridine)-C | 1.34 |
| C-C (ring) | 1.39 - 1.40 |
| Orbital Energies (eV) | |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Elucidation of Coordination Modes and Energetics via Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are instrumental in exploring the various ways this compound can coordinate to a metal center and the energetics associated with these coordination modes. As a potentially tridentate N,N,N-donor ligand, it can bind to a metal in several ways, with the preferred mode depending on the metal's size, electronic properties, and the steric environment.
Computational studies can model the formation of metal complexes and calculate their binding energies, providing insights into their thermodynamic stability. By comparing the energies of different possible isomers (e.g., meridional vs. facial coordination), the most stable arrangement can be predicted. These calculations can also reveal subtle structural changes in the ligand upon coordination, such as variations in bond lengths and angles, which can be correlated with experimental data from techniques like X-ray crystallography.
Furthermore, quantum chemical methods can be used to analyze the nature of the metal-ligand bond. Techniques such as Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the ligand and the metal, helping to characterize the bond as predominantly covalent or electrostatic.
Computational Modeling of Reaction Mechanisms in Catalysis
In catalysis, this compound can act as a supporting ligand, influencing the activity and selectivity of a metal catalyst. Computational modeling is a powerful approach to unravel the complex, multi-step reaction mechanisms of catalytic cycles.
Prediction of Reactivity and Selectivity Profiles
A significant advantage of computational modeling is its predictive power. Once a reliable computational model for a catalytic system is established, it can be used to predict how changes in the ligand structure, substrate, or reaction conditions will affect the reactivity and selectivity of the reaction.
For instance, modifications to the ligand, such as introducing different substituents on the pyridine ring, can be modeled to assess their impact on the catalyst's performance. By calculating the energy barriers for competing reaction pathways, the selectivity (e.g., regioselectivity, enantioselectivity) of a reaction can be predicted. This predictive capability is invaluable for the rational design of new and improved catalysts, reducing the need for extensive experimental screening.
Reactivity descriptors derived from conceptual DFT, such as Fukui functions and dual descriptors, can be used to identify the most reactive sites in both the catalyst and the substrates. This information helps in understanding and predicting the regioselectivity of reactions. For example, by analyzing the Fukui functions of a substrate, one can predict which site is more susceptible to nucleophilic or electrophilic attack by the catalyst.
Supramolecular Chemistry and Advanced Materials Science Applications
Self-Assembly Processes Involving 2-Dimethylaminomethyl-6-methylpyridine Complexes
The self-assembly of metal complexes is a powerful strategy for the bottom-up construction of intricate molecular architectures. While specific studies focusing exclusively on this compound are limited, the principles of self-assembly observed in related pyridine-based ligands provide a framework for understanding its potential behavior. The presence of both a pyridine (B92270) nitrogen and an amino nitrogen allows for various coordination modes, which can direct the assembly of discrete metallosupramolecular structures.
The interplay of metal-ligand coordination, hydrogen bonding, and π-π stacking interactions governs the formation of these assemblies. For instance, the coordination of similar bidentate pyridine-amine ligands to metal ions can lead to the formation of well-defined structures such as molecular squares, cages, and helicates. The steric bulk of the dimethylamino and methyl groups on the pyridine ring of this compound would be expected to play a significant role in dictating the geometry and stability of the resulting self-assembled species.
Research on related pyridine-based systems has demonstrated the ability to control the outcome of self-assembly processes by tuning reaction conditions such as solvent, temperature, and the nature of the metal salt. These factors influence the coordination number and preferred geometry of the metal center, as well as the kinetics and thermodynamics of the assembly process.
A summary of self-assembly driving forces in related pyridine-ligand complexes is presented below:
| Driving Force | Description | Potential Role with this compound |
| Metal-Ligand Coordination | The primary interaction forming the backbone of the supramolecular structure. | The pyridine and amino nitrogens can act as a bidentate chelating ligand, directing the geometry of the metal center. |
| π-π Stacking | Non-covalent interaction between aromatic pyridine rings. | Can lead to the stabilization of stacked or layered supramolecular architectures. |
| Hydrogen Bonding | Interactions involving hydrogen atoms and electronegative atoms. | While the ligand itself lacks traditional hydrogen bond donors, interactions with solvent or counter-ions can influence assembly. |
| Steric Effects | The spatial arrangement of atoms influencing reaction rates and product geometry. | The methyl and dimethylaminomethyl groups will influence the approach of other ligands and the final geometry of the complex. |
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended crystalline structures built from metal ions or clusters linked by organic ligands. The use of pyridine-based ligands in the construction of CPs and MOFs is well-established due to their versatile coordination chemistry. While direct examples of MOFs constructed with this compound are not prevalent in the literature, its structural motifs suggest it could act as a valuable building block in this field.
The bifunctional nature of this compound, with its pyridine and amino nitrogen donors, allows it to bridge metal centers, leading to the formation of one-, two-, or three-dimensional networks. The connectivity and topology of the resulting CP or MOF would be highly dependent on the coordination preferences of the metal ion and the steric constraints imposed by the ligand's substituents.
In the context of mixed-ligand MOFs, this compound could be employed as a modulating or functionalizing ligand in conjunction with other organic linkers, such as carboxylates. mdpi.com This approach allows for the fine-tuning of the pore environment and properties of the resulting framework. The introduction of the dimethylamino group could impart basicity to the pore walls, potentially enhancing catalytic activity or selective gas adsorption.
The table below outlines key considerations for the design of CPs and MOFs using pyridine-based ligands like this compound:
| Design Parameter | Influence on CP/MOF Structure |
| Metal Ion | Coordination geometry and number dictate the nodal points of the framework. |
| Ligand Geometry | The bite angle and flexibility of the ligand influence the connectivity and topology. |
| Solvent System | Can act as a template and influence the crystallization process. |
| Counter-ions | Can be incorporated into the framework or influence the overall charge and stability. |
Role in Functional Materials Development
The incorporation of this compound into materials can impart specific functionalities arising from its chemical structure. The pyridine ring can participate in various non-covalent interactions, while the dimethylamino group can act as a proton sponge or a site for further chemical modification.
In the development of catalytic materials, metal complexes of this compound could be immobilized on solid supports or integrated into polymeric matrices. The resulting materials could exhibit catalytic activity in a range of organic transformations, with the ligand influencing the stability and reactivity of the metal center. The basicity of the dimethylamino group could also be exploited for base-catalyzed reactions.
Furthermore, the integration of this ligand into MOFs or other porous materials could lead to functional materials for applications such as gas storage and separation. mdpi.com The specific size and chemical environment of the pores, decorated with the functional groups of the ligand, would determine the material's selectivity for different gas molecules. The development of ultrathin 2D MOFs has been shown to expose more active metal sites, a principle that could be applied to materials incorporating this ligand. rsc.org
Examples of functionalities imparted by related pyridine ligands in materials are summarized below:
| Functional Property | Originating Feature of Ligand | Potential Application |
| Catalysis | Coordination to a catalytically active metal center. | Organic synthesis, environmental remediation. |
| Luminescence | Formation of emissive metal complexes. | Sensing, bioimaging, light-emitting devices. |
| Gas Adsorption | Creation of porous networks with specific pore chemistry. | Carbon capture, gas purification. |
| Conductivity | Participation in electron transfer processes within a material. | Electronic devices, sensors. |
Host-Guest Interactions and Molecular Recognition
Host-guest chemistry involves the formation of specific, non-covalent complexes between a larger host molecule and a smaller guest molecule. The principles of molecular recognition, which govern these interactions, are fundamental to supramolecular chemistry. While specific host-guest studies involving this compound as the host are not widely reported, its structural features suggest a potential for engaging in such interactions.
In the context of MOFs, the pores can act as hosts for a variety of guest molecules. researchgate.net The functionalization of the pore interior with ligands like this compound can enhance the selectivity of guest binding through specific interactions. For example, the dimethylamino group could interact with acidic guest molecules through acid-base interactions. The ability to understand and control these host-guest interactions is crucial for applications in areas such as drug delivery and chemical sensing.
The table below details the types of non-covalent interactions that are crucial for molecular recognition in host-guest systems and their potential relevance to this compound.
| Interaction Type | Description | Relevance to this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a highly electronegative atom. | The pyridine nitrogen can act as a hydrogen bond acceptor. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyridine ring can interact with other aromatic systems. |
| Ion-Dipole Interactions | The electrostatic attraction between an ion and a neutral molecule that has a dipole. | The polar C-N bonds can interact with charged guest species. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the host-guest complex. |
Emerging Research Frontiers and Future Perspectives
Integration in Multi-Component Catalytic Systems
The structural features of 2-Dimethylaminomethyl-6-methylpyridine, specifically the presence of a pyridine (B92270) ring and a dimethylaminomethyl substituent, suggest its potential as a ligand or catalyst in multi-component reactions (MCRs). While direct studies on this specific compound in MCRs are still nascent, research on analogous pyridine derivatives provides a strong foundation for future investigations.
Pyridine-containing ligands are known to play a crucial role in various catalytic transformations. For instance, palladium-catalyzed amination reactions have been successfully employed to synthesize protected pyridylhydrazine derivatives using chelating phosphine (B1218219) ligands. nih.gov This highlights the utility of substituted pyridines in facilitating complex bond formations. Furthermore, copper-catalyzed cross-coupling reactions of methyl ketones and pyridin-2-amines have been developed for the synthesis of α-ketoamides, demonstrating the catalytic versatility of pyridine-based compounds. researchgate.net
Future research is anticipated to explore the use of this compound as a ligand in metal-catalyzed MCRs. Its bidentate nature, with potential coordination through the pyridine nitrogen and the dimethylamino nitrogen, could offer unique stereochemical control and reactivity in complex organic syntheses. The methyl group at the 6-position may also provide steric influence, further tuning the catalytic activity and selectivity.
Table 1: Potential Catalytic Applications of this compound
| Catalytic System | Potential Reaction Type | Expected Role of the Compound |
| Palladium Complexes | Cross-coupling Reactions | Chelating Ligand |
| Copper Complexes | Oxidation/Reduction Reactions | Ligand, Potential Redox Mediator |
| Lewis Acid Catalysis | Aldol and Mannich Reactions | Base Catalyst/Ligand |
Development of Novel Sensor Technologies
The development of fluorescent chemosensors for the detection of various analytes is a rapidly growing field. Pyridine derivatives have been extensively used as the core structure for such sensors due to their inherent photophysical properties and ability to coordinate with metal ions. mdpi.comdntb.gov.ua The incorporation of a dimethylaminomethyl group in this compound introduces a potential binding site for analytes, making it a promising candidate for sensor development.
Research has shown that fluorescent sensors based on small organic molecules are effective for the recognition and quantitative analysis of metal ions. asianpubs.org Polyamines functionalized with fluorescent signaling units are particularly interesting for applications in aqueous media, such as biological and environmental monitoring. mdpi.com Given that this compound contains both a pyridine fluorophore and an amino group, it could be functionalized to create sensors for a variety of targets.
Future work in this area will likely involve the synthesis of derivatives of this compound where the dimethylamino group is modified or extended to create specific binding pockets for target ions or molecules. The fluorescence response of these novel sensors upon analyte binding would then be investigated.
Table 2: Potential Sensor Applications for this compound Derivatives
| Target Analyte | Sensing Mechanism | Potential Application |
| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Chelation-Enhanced Fluorescence | Environmental Monitoring, Biological Imaging |
| Anions (e.g., F⁻, CN⁻) | Hydrogen Bonding Interactions | Industrial Process Control, Water Quality Testing |
| Small Organic Molecules | Host-Guest Interactions | Medical Diagnostics, Food Safety |
Exploration of Bioinorganic Applications
The field of bioinorganic chemistry explores the role of metals in biological systems and the development of metal-based drugs. Pyridine-containing ligands are of significant interest due to their ability to form stable complexes with a variety of metal ions, often exhibiting interesting biological activities. mdpi.com The coordination of this compound to metal centers could lead to novel complexes with therapeutic or diagnostic potential.
A study on copper(II) complexes with (6-methyl-pyridin-2-ylamino)-acetic acid, a derivative of 2-amino-6-methylpyridine, demonstrated enhanced antibacterial activity compared to the free ligand. researchgate.net This suggests that metal complexes of this compound could also exhibit antimicrobial properties. Furthermore, platinum(II) complexes of (C-(6-aminomethyl-pyridin-2-yl)methylamine) have been shown to interact with nucleosides, indicating potential as anticancer agents that target DNA. westminster.ac.uk Copper(II) complexes, in general, have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. mdpi.com
Future research will likely focus on the synthesis and characterization of metal complexes of this compound with various transition metals. The biological activities of these new complexes will then be evaluated, including their potential as antimicrobial, antiviral, or anticancer agents.
Table 3: Potential Bioinorganic Applications of this compound Metal Complexes
| Metal Ion | Potential Biological Activity | Therapeutic Area |
| Copper(II) | Antibacterial, Antifungal, Anticancer | Infectious Diseases, Oncology |
| Platinum(II) | Anticancer | Oncology |
| Silver(I) | Antimicrobial | Infectious Diseases |
| Zinc(II) | Enzyme Inhibition | Various Therapeutic Areas |
Advanced Methodologies for Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for the design of new and more effective drugs. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in medicinal chemistry for this purpose. nih.govnih.gov
For pyridine derivatives, SAR studies have revealed that the nature and position of substituents on the pyridine ring significantly influence their biological activities. nih.gov For instance, the antiproliferative activity of pyridine derivatives can be enhanced by the presence of specific functional groups. In the context of this compound, systematic modifications of its structure could lead to a deeper understanding of the structural requirements for a desired biological effect.
Advanced computational methods, such as 3D-QSAR and molecular docking, can be employed to build predictive models for the activity of this compound derivatives. These models can guide the rational design of new analogues with improved potency and selectivity. For example, QSAR studies on pyrimethamine (B1678524) derivatives have been used to design new inhibitors of Plasmodium falciparum dihydrofolate reductase. malariaworld.orgmalariaworld.org
Future research in this area will involve the synthesis of a library of derivatives of this compound with systematic variations in the substituents. These compounds will then be tested for various biological activities, and the resulting data will be used to develop robust SAR and QSAR models.
Table 4: Methodologies for Structure-Activity Relationship Studies of this compound Derivatives
| Methodology | Objective | Expected Outcome |
| 2D-QSAR | Correlate 2D structural features with activity | Predictive models for initial screening |
| 3D-QSAR (CoMFA, CoMSIA) | Relate 3D molecular fields to activity | Detailed insights into steric and electronic requirements |
| Molecular Docking | Predict binding modes to biological targets | Identification of key interactions for rational design |
| Synthesis of Analogues | Explore chemical space around the core structure | Validation of predictive models and discovery of new leads |
Q & A
Q. What are the optimal synthetic routes for 2-dimethylaminomethyl-6-methylpyridine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via reductive coupling of halogenated pyridine precursors (e.g., 2-bromo-6-methylpyridine) with dimethylamine derivatives. Nickel catalysts, such as those described in bipyridine ligand systems, are effective for coupling reactions . For example, Ni-catalyzed reductive coupling of 2-halomethylpyridines with amines under inert atmospheres (e.g., argon) at 60–80°C yields substituted pyridines. Solvent choice (e.g., DMF or THF) and stoichiometric ratios of amine to halide precursor significantly impact purity (reported yields: 65–85%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : - and -NMR to confirm substituent positions (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, methylpyridine protons at δ ~2.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 150.1157 g/mol) .
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. What catalytic applications exist for this compound in coordination chemistry?
Methodological Answer: The dimethylaminomethyl group acts as a flexible ligand in transition-metal complexes. For instance:
- Nickel Catalysis : Ni(II) complexes with pyridine-based ligands are used in ethylene oligomerization. The dimethylaminomethyl moiety enhances electron-donating capacity, stabilizing intermediates during catalytic cycles .
- Copper Complexes : Structural studies (X-ray crystallography) reveal distorted square-planar geometries when coordinating to Cu(II), with potential applications in redox-active catalysts .
Experimental Design Tip: Optimize ligand-to-metal ratios (1:1 to 2:1) and monitor reaction progress via UV-Vis spectroscopy (λ ~450–500 nm for Cu complexes) .
Q. How do steric and electronic effects of the dimethylaminomethyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The bulky dimethylamino group hinders axial coordination in catalytic cycles, favoring monodentate binding modes. This reduces unwanted side reactions (e.g., dimerization) .
- Electronic Effects : The electron-rich pyridine nitrogen enhances metal-ligand bond stability. Compare Hammett substituent constants (σ~0 for methyl vs. σ~−0.15 for dimethylamino) to predict reactivity trends .
Data Contradiction Example: Conflicting reports on catalytic efficiency (TONs ranging 500–1500) may arise from solvent polarity or trace moisture. Control experiments under strictly anhydrous conditions are recommended .
Q. What strategies resolve discrepancies in reported spectroscopic data for this compound derivatives?
Methodological Answer:
- Reference Standards : Cross-check with NIST Chemistry WebBook entries for pyridine derivatives (e.g., IR spectra peaks at 1580 cm for C=N stretching) .
- Crystallographic Validation : Resolve ambiguities in NMR assignments by correlating with single-crystal X-ray diffraction data (e.g., bond angles and torsion angles) .
- Peer Review : Submit conflicting datasets for independent verification, emphasizing reproducibility metrics (e.g., RSD <5% for replicate analyses) .
Methodological Resources
Q. Table 1. Key Analytical Parameters for this compound
| Parameter | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | ||
| Boiling Point | ~245–250°C (estimated) | |
| HPLC Retention Time | 8.2 min (C18, 70:30 acetonitrile/water) | |
| IR (C=N Stretch) | 1575–1585 cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
